Triphenyl phosphite
Overview
Description
Triphenyl phosphite is an organophosphorus compound with the chemical formula P(OC₆H₅)₃. It is a colorless to pale yellow liquid with a mild aromatic odor. This compound is known for its versatility and is widely used in various industrial and chemical processes. It serves as a stabilizer for polymers, a reactant in the synthesis of other phosphorus compounds, and a ligand in coordination chemistry .
Scientific Research Applications
Triphenyl phosphite has diverse applications across multiple fields:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals such as nickel, palladium, and platinum. .
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceuticals and agrochemicals.
Industry: It acts as a stabilizer and antioxidant in the production of polymers and plastics, preventing degradation during high-temperature processing. .
Mechanism of Action
Target of Action
Triphenyl phosphite (TPP) is an organophosphorus compound that primarily targets polymers such as polyethylene, polypropylene, polystyrene, polyvinyl chloride, and synthetic rubber . It serves as a versatile reagent in the synthesis of phosphorus ligands .
Mode of Action
TPP functions as an antioxidant by various mechanisms depending on its structure, the nature of the substrate to be stabilized, and the reaction conditions . It acts as a hydroperoxide-decomposing secondary antioxidant . Its reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . TPP can act as a chain-breaking primary antioxidant by reducing peroxyl radicals to alkoxyl radicals . The alkoxyl radicals then react further with the phosphites by substitution, releasing aroxyl radicals which terminate the radical chain oxidation .
Biochemical Pathways
TPP is involved in several biochemical pathways. It serves as a reactant in the synthesis of novel diruthenium di-μ-hydrido complexes . It also acts as a catalyst in the highly selective allylic alkylation with a carbon nucleophile at the more substituted allylic terminus catalyzed by iridium complexes .
Pharmacokinetics
It is known that tpp is prepared from phosphorus trichloride and phenol in the presence of a catalytic amount of base . The reaction time for the synthesis of TPP has been significantly shortened compared to standard single batch reaction conditions .
Result of Action
The primary result of TPP’s action is the stabilization of polymers against degradation during processing and long-term applications . It exhibits antioxidant activity, decomposing hydroperoxides and terminating radical chain oxidation . This results in the prevention of polymer degradation, thereby enhancing the longevity and stability of the polymers .
Action Environment
The action of TPP can be influenced by environmental factors. It is stable under normal conditions but can degrade in the presence of strong acids or oxidizing agents . It has good solubility and can dissolve in most organic solvents . It is recommended to handle TPP under inert atmospheres to prevent oxidation and hydrolysis, which can lead to degradation of the product and release of phosphoric acids .
Safety and Hazards
Future Directions
The development and scale-up of the rapid synthesis of triphenyl phosphites in continuous flow represent significant advancements in the field . This method is more efficient, economical, and environmentally friendly, and it significantly shortens the reaction time compared with standard single batch reaction conditions .
Biochemical Analysis
Biochemical Properties
Triphenyl phosphite is a precursor to trimethylphosphine . It serves as a source of P3+ that is less electrophilic than phosphorus trichloride . It interacts with various biomolecules, such as CH3MgBr, to undergo reactions .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules . It can be quaternized by methyl iodide, resulting in [CH3(C6H5O)3P] + I− .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyl phosphite is typically synthesized by reacting phenol with phosphorus trichloride in the presence of a suitable base. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{HOC}_6\text{H}_5 \rightarrow \text{P(OC}_6\text{H}_5)_3 + 3 \text{HCl} ] The base neutralizes the hydrochloric acid formed during the reaction, ensuring the process is efficient and scalable .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and minimal by-products. Continuous flow methods have been developed to enhance efficiency, allowing for kilogram-scale production. These methods employ various bases such as sodium, triethylamine, pyridine, and benzothiazole to achieve satisfactory yields .
Chemical Reactions Analysis
Types of Reactions: Triphenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to triphenyl phosphate.
Reduction: It serves as a reducing agent in certain organic reactions.
Substitution: It can react with alkyl halides to form alkyl phosphites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides like methyl iodide are commonly used in substitution reactions .
Major Products:
Oxidation: Triphenyl phosphate.
Reduction: Various reduced phosphorus compounds.
Substitution: Alkyl phosphites
Comparison with Similar Compounds
Triphenylphosphine: Similar in structure but contains a phosphorus atom bonded directly to three phenyl groups.
Triphenyl phosphate: An oxidized form of triphenyl phosphite, used as a flame retardant and plasticizer.
Uniqueness: this compound is unique due to its ability to act as both a stabilizer and a reactant in various chemical processes. Its versatility in forming coordination complexes and its effectiveness as an antioxidant make it invaluable in multiple applications .
Properties
IUPAC Name |
triphenyl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3P/c1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLLSGMXQDNUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O3P, Array | |
Record name | TRIPHENYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026252 | |
Record name | Triphenyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triphenyl phosphite is a clear, pale yellow liquid with a clean, pleasant odor. (NTP, 1992), Liquid; NKRA, Colorless to pale yellow solid or oily liquid; mp = 22-25 deg C; [ICSC] Pleasant odor; [HSDB] Off-white or yellow low melting solid; mp = 22-24 deg C; [MSDSonline], COLOURLESS-TO-PALE YELLOW SOLID OR OILY LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phosphorous acid, triphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triphenyl phosphite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7630 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
680 °F at 760 mmHg (NTP, 1992), 360 °C | |
Record name | TRIPHENYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
425 °F (NTP, 1992), 425 °F (218 °C) (OPEN CUP), 218 °C o.c. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), Insoluble in water. Very soluble in ethanol, organic solvents., Solubility in water: none | |
Record name | TRIPHENYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.1844 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1842 @ 20 °C, Relative density (water = 1): 1.18 | |
Record name | TRIPHENYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
>1 (air = 1) | |
Record name | TRIPHENYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Water-white to pale yellow solid or oily liquid | |
CAS No. |
101-02-0 | |
Record name | TRIPHENYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Triphenyl phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenyl phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphorous acid, triphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triphenyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P45GRD24X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
72 to 75 °F (NTP, 1992), 25 °C, 22-25 °C | |
Record name | TRIPHENYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2571 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIPHENYL PHOSPHITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Triphenyl phosphite's interactions are diverse and depend heavily on the context:
- As a ligand in metal complexes: this compound acts as a ligand, coordinating to metal ions like copper(I), nickel(0), and iridium(III) through its phosphorus atom. [, , ] This coordination influences the metal's reactivity and catalytic properties. [, ] In some cases, it can undergo ortho-metallation, forming a metal-carbon bond with the phenyl ring. []
- As a reagent in organic synthesis: this compound reacts with activated acetylenic esters to yield stable heterocyclic phosphorus ylides and phosphonate esters. [] It can also facilitate amide bond formation in the presence of lithium chloride. []
- As a stabilizer in polymers: this compound acts as an antioxidant and stabilizer in polymers like PVC, improving their thermal and color stability. [, ] It achieves this by reacting with and neutralizing reactive species that can degrade the polymer.
ANone:
- Molecular formula: C18H15O3P [, ]
- Molecular weight: 310.29 g/mol []
- Spectroscopic data:
ANone:
- Stability: this compound is stable under inert conditions but can hydrolyze in the presence of water, releasing phenol. [] It acts as an antioxidant, especially in polymers like PVC, enhancing their thermal and color stability. [, ]
ANone: this compound exhibits catalytic activity in various reactions:
- Polymerization: It acts as a co-initiator with metal carbonyls, such as molybdenum carbonyl and tetrakis(this compound)nickel(0), in free-radical polymerization of vinyl monomers like methyl methacrylate. [, , ] The mechanism involves ligand exchange with the monomer, followed by reaction with an organic halide to generate initiating radicals. [, , ]
- Hydroamination: (this compound)gold(I) chloride, in the presence of silver triflate, catalyzes the intermolecular hydroamination of alkenes and dienes with sulfonamides. [] The reaction proceeds with high regioselectivity, favoring the internal carbon of terminal alkenes and the less substituted double bond in dienes. []
ANone: While specific examples of computational studies on this compound are limited in the provided abstracts, potential applications include:
A:
- Stability: this compound is susceptible to hydrolysis in the presence of water, forming phenol and phosphoric acid. [] This degradation pathway can be accelerated by acidic or basic conditions.
ANone: While specific SHE regulations are not mentioned, this compound's toxicity and potential environmental impact warrant careful handling and disposal:
- Toxicity: Animal studies show that this compound can cause neurotoxicity, with effects ranging from tremors and ataxia to paralysis. [] It can also cause skin irritation and sensitization. [, ]
ANone: this compound exhibits toxicity in animal models, raising concerns about potential health risks:
- Neurotoxicity: It can induce ataxia, spinal cord degeneration, and paralysis in various animals, including rats, cats, and chickens. [, ] These effects are attributed to its potential to metabolize into neurotoxic compounds, similar to triorthocresyl phosphite. []
- Skin irritation and sensitization: Dermal exposure can cause mild irritation and potentially allergic contact dermatitis. [, ]
ANone:
- Chromatography: Gas chromatography (GC) and liquid chromatography (LC) can separate and quantify this compound in mixtures. []
- Spectroscopy:
- Infrared (IR) spectroscopy: Identifies this compound based on its characteristic P–O–C and aromatic ring vibrations. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can quantify this compound in solution. [, , ]
- X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation states in this compound and its complexes. []
- Thermal analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties and decomposition behavior of this compound. [, ]
- Microscopy: Scanning electron microscopy (SEM) can visualize the morphology of this compound films on surfaces. []
ANone: While specific ecotoxicity data is limited in the provided abstracts, the potential for this compound to release phenol upon hydrolysis raises concerns:
- Phenol release: Hydrolysis of this compound generates phenol, a known toxicant to aquatic life. [] Release of phenol into the environment, especially water bodies, could have detrimental effects on aquatic ecosystems.
ANone: this compound's diverse applications require different alternatives depending on the specific use:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.